molecular formula C16H21N B1248344 Herbindole B

Herbindole B

Cat. No. B1248344
M. Wt: 227.34 g/mol
InChI Key: SLBKOSASZGXKPE-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbindole B is a natural product found in Axinella with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis: Herbindole B has been synthesized through a series of complex chemical reactions. Jackson, Banfield, and Kerr (2005) achieved this via a Diels-Alder reaction, indicating the intricate nature of its synthesis (Jackson, Banfield, & Kerr, 2005).
  • Synthesis of Herbindoles: Saito, Ichimaru, and Sato (2012) reported the first total syntheses of herbindoles A, B, and C using transition-metal-catalyzed intramolecular cyclization, showcasing an efficient synthetic route (Saito, Ichimaru, & Sato, 2012).
  • Practical Synthesis: Chandrasoma, Pathmanathan, and Buszek (2015) described a practical, multi-gram synthesis of herbindole B from a common intermediate, highlighting a scalable approach to its production (Chandrasoma, Pathmanathan, & Buszek, 2015).

Applications in Natural Product Synthesis

  • C-H Functionalization/Indolization Method: Leal et al. (2016) applied a palladium-catalyzed C-H functionalization/indolization method in the synthesis of herbindole B, demonstrating the compound's utility in developing novel synthetic methodologies (Leal et al., 2016).
  • Ruthenium-Catalyzed Allylation: Thies, Stürminger, and Haak (2016) achieved the synthesis of herbindole A via a ruthenium-catalyzed allylation–cycloisomerization cascade, indicating the compound's relevance in exploring new catalytic processes (Thies, Stürminger, & Haak, 2016).

Biological Activity and Potential Applications

  • Anticancer Activity: Research on indirubin derivatives, closely related to herbindole B, has shown inhibition of cyclin-dependent kinase in tumor cells, suggesting potential antitumor efficacy. This could imply similar properties for herbindole B or its derivatives (Marko et al., 2001).
  • Neural Anti-Inflammatory Activity: Bisindole alkaloids, which include herbindole B, have demonstrated anti-inflammatory effects in neural cells. This suggests a potential application of herbindole B in treating inflammatory conditions (Qu et al., 2013).

properties

Product Name

Herbindole B

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

(6S,8R)-4-ethyl-5,6,8-trimethyl-1,6,7,8-tetrahydrocyclopenta[g]indole

InChI

InChI=1S/C16H21N/c1-5-12-11(4)14-9(2)8-10(3)15(14)16-13(12)6-7-17-16/h6-7,9-10,17H,5,8H2,1-4H3/t9-,10+/m0/s1

InChI Key

SLBKOSASZGXKPE-VHSXEESVSA-N

Isomeric SMILES

CCC1=C(C2=C([C@@H](C[C@@H]2C)C)C3=C1C=CN3)C

Canonical SMILES

CCC1=C(C2=C(C(CC2C)C)C3=C1C=CN3)C

synonyms

herbindole B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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